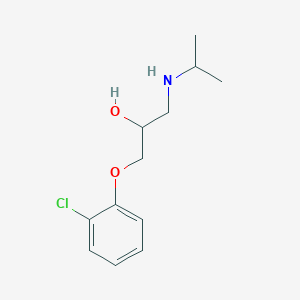
1-(o-Chlorophenoxy)-3-isopropylamino-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol is a chemical compound that belongs to the class of beta-blockers. These compounds are commonly used in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s structure includes a chlorophenoxy group, an isopropylamino group, and a propanol backbone, which contribute to its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 2-chlorophenol with an appropriate alkylating agent under basic conditions.
Amination: The chlorophenoxy intermediate is then reacted with isopropylamine to introduce the isopropylamino group.
Formation of the final product: The resulting intermediate is then subjected to further reactions to form the final propanol structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学的研究の応用
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems, particularly in relation to its beta-blocking properties.
Medicine: Investigated for its potential therapeutic uses in treating cardiovascular diseases.
Industry: Used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This action is mediated through the blockade of beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiovascular functions.
類似化合物との比較
Similar Compounds
Propranolol: Another beta-blocker with a similar structure but without the chlorophenoxy group.
Atenolol: A beta-blocker with a different aromatic group and a longer side chain.
Metoprolol: Similar to atenolol but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol is unique due to the presence of the chlorophenoxy group, which may contribute to its specific pharmacological properties and interactions with beta-adrenergic receptors.
特性
CAS番号 |
21925-70-2 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC名 |
1-(2-chlorophenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C12H18ClNO2/c1-9(2)14-7-10(15)8-16-12-6-4-3-5-11(12)13/h3-6,9-10,14-15H,7-8H2,1-2H3 |
InChIキー |
UXPPUNYWLDXKEG-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCC(COC1=CC=CC=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



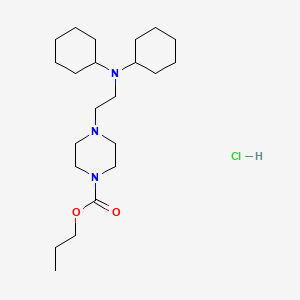
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
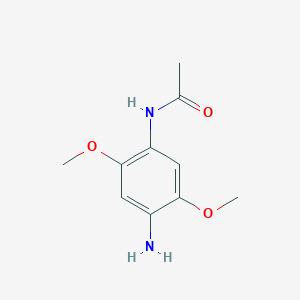
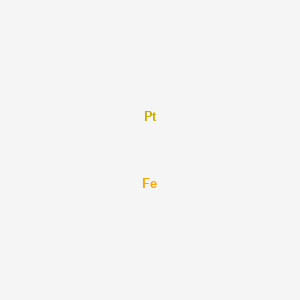
![3-{3-[(Benzyloxy)carbonyl]-2-oxo-1,3-oxazolidin-4-yl}propanoic acid](/img/structure/B14707437.png)
![(1S)-Spiro[4.4]nonan-1-ol](/img/structure/B14707439.png)
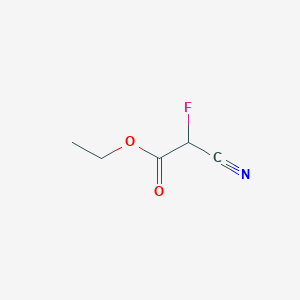


![5-[(4-Ethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14707469.png)

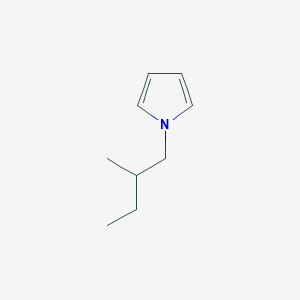
![2-[(4-Hydroxyphenyl)carbamoyl]benzoic acid](/img/structure/B14707485.png)
